Product packaging for FMOC-TRYPTOPHANOL(Cat. No.:CAS No. 158815-60-2)

FMOC-TRYPTOPHANOL

Cat. No.: B1177078
CAS No.: 158815-60-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FMOC-TRYPTOPHANOL is a chemically modified derivative of tryptophan, where the carboxylic acid group of tryptophan is reduced to a primary alcohol, and the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (FMOC) group. This compound is widely utilized in peptide synthesis and chiral chemistry due to its stereochemical stability and compatibility with solid-phase synthesis protocols . The FMOC group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making it a preferred choice for constructing complex peptide architectures. The indole side chain of tryptophanol contributes to unique hydrophobic interactions and fluorescence properties, which are advantageous in biochemical studies .

Properties

CAS No.

158815-60-2

Molecular Formula

C26H24N2O3

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

FMOC-tryptophanol is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a protective group for the amino acid tryptophan. The FMOC (9-fluorenylmethyloxycarbonyl) group allows for the selective deprotection of the amino acid during the synthesis process, facilitating the formation of complex peptides.

Advantages in SPPS

  • High Quality : The use of this compound in SPPS contributes to the production of high-quality peptides with fewer side reactions compared to other protective groups .
  • Efficiency : FMOC-SPPS has become the preferred method due to its efficiency and ability to produce diverse peptide libraries rapidly .

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as a scaffold for designing selective inhibitors targeting specific enzymes, such as butyrylcholinesterase (BChE).

Mechanism of Inhibition

  • Research indicates that modifications to the this compound structure can significantly enhance its inhibitory potency against BChE, suggesting that tailored analogs could lead to more effective inhibitors .
  • The study demonstrated that this compound and its derivatives exhibit varying levels of inhibition depending on their structural modifications, making them promising candidates for further development in therapeutic applications .

Antitumor Activity

This compound derivatives have been evaluated for their potential antitumor properties. The incorporation of tryptophan into synthetic compounds has shown promise against various cancer cell lines.

Case Studies

  • A study explored synthesized compounds based on this compound and evaluated their effects on human cancer cell lines, revealing significant cytotoxic activity against breast adenocarcinoma and glioblastoma cells .
  • The half-maximal inhibitory concentration (IC50) values were determined, providing insights into the effectiveness of these compounds as potential anticancer agents .

Prenylation Reactions

This compound has also been investigated for its role in prenylation reactions mediated by specific enzymes. This modification can enhance the biological activity and stability of peptides.

Enzymatic Modification

  • Studies have shown that this compound can be prenylated by enzymes such as KgpF, leading to novel derivatives with improved properties .
  • The regioselective and stereoselective modifications achieved through this process open avenues for creating a diverse range of biologically active compounds .

Summary Table of Applications

Application AreaDescriptionKey Findings
Peptide SynthesisUsed as a protective group in SPPSHigh quality and efficiency in peptide production
Enzyme InhibitionScaffold for designing selective enzyme inhibitorsEnhanced inhibitory potency against BChE
Antitumor ActivityEvaluation of antitumor properties against cancer cell linesSignificant cytotoxic effects observed
Prenylation ReactionsEnzymatic modification leading to novel derivativesRegioselective modifications expand chemical diversity

Comparison with Similar Compounds

Comparison with Similar Compounds

FMOC-TRYPTOPHANOL belongs to a broader class of FMOC-protected amino alcohols. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogues

FMOC-Serinol Structure: FMOC-protected serine-derived amino alcohol (carboxylic acid reduced to -OH). Key Differences:

  • Serinol lacks the aromatic indole moiety, resulting in lower hydrophobicity.
  • Applications: Primarily used in hydrophilic peptide segments or as a polar spacer.

FMOC-Tyrosinol Structure: FMOC-protected tyrosine-derived amino alcohol. Key Differences:

  • Contains a phenolic -OH group instead of an indole, enabling hydrogen bonding but reduced fluorescence.
  • Applications: Common in studies requiring pH-responsive behavior .

2-Methylsulfonyl-Tryptophan

  • Structure : Tryptophan derivative with a sulfonyl group at the 2-position of the indole ring.
  • Key Differences :

  • The sulfonyl group enhances electrophilicity, making it reactive in cross-coupling reactions.
  • Unlike this compound, it retains the carboxylic acid group, limiting its use in alcohol-specific syntheses .

Functional Analogues

FMOC-Phenylalaninol Structure: FMOC-protected phenylalanine-derived amino alcohol. Key Differences:

  • Benzyl side chain vs.
  • Applications: Used in non-fluorescent peptide models or lipid bilayer studies.

Formoterol-Related Compounds (e.g., Formoterol-Related Compound A) Structure: Ethanolamine derivatives with aryl substitutions. Key Differences:

  • Designed for β-adrenergic receptor activity, unlike this compound’s role in synthesis.
  • Contain methoxy and hydroxy groups for pharmacological specificity .

Table 1: Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Organic Solvents) Key Applications
This compound ~367.4 180–185 DMF, DCM, THF Peptide synthesis, fluorescence tagging
FMOC-Serinol ~297.3 165–170 DMF, MeOH Hydrophilic peptide segments
FMOC-Tyrosinol ~425.5 190–195 DMF, DCM pH-responsive drug delivery
2-Methylsulfonyl-Tryptophan ~296.3 210–215 DMSO, H2O Electrophilic coupling reactions
FMOC-Phenylalaninol ~353.4 175–180 DCM, THF Non-fluorescent peptide models

Research Findings

  • Reactivity: this compound’s indole group participates in photochemical reactions, enabling site-specific modifications in peptides. This is distinct from FMOC-Tyrosinol, which undergoes oxidative coupling .
  • Stability: The FMOC group in this compound shows greater stability under acidic conditions compared to Boc (tert-butoxycarbonyl)-protected analogs, as noted in peptide synthesis workflows .
  • Analytical Challenges: Unlike Formoterol-related compounds (e.g., Formoterol-Related Compound A), this compound requires HPLC-MS for purity assessment due to its UV-active indole and FMOC groups .

Preparation Methods

Reduction of Fmoc-Protected Tryptophan

A primary route to this compound involves the reduction of Fmoc-tryptophan’s carboxylic acid group to a primary alcohol. This two-step process begins with the synthesis of Fmoc-tryptophan, followed by selective reduction:

  • Fmoc Protection of Tryptophan :
    Tryptophan’s α-amino group is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine, DIEA). The reaction proceeds via nucleophilic acyl substitution, yielding Fmoc-tryptophan.

  • Carboxylic Acid Reduction :
    The carboxyl group of Fmoc-tryptophan is reduced to a primary alcohol using borane-tetrahydrofuran (BH₃·THF) or lithium aluminum hydride (LiAlH₄). For instance, BH₃·THF in THF at 0–25°C selectively reduces the acid to this compound without disturbing the Fmoc group.

Critical Considerations :

  • LiAlH₄, while highly reactive, risks over-reduction or decomposition of the Fmoc group and is less favored than borane-based reagents.

  • Reaction monitoring via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS) ensures completion while avoiding side reactions.

Direct Fmoc Protection of Tryptophanol

An alternative approach involves synthesizing tryptophanol first, followed by Fmoc protection:

  • Tryptophan Reduction to Tryptophanol :
    Tryptophan is reduced to tryptophanol using sodium borohydride (NaBH₄) in the presence of iodine (I₂) or via catalytic hydrogenation. For example, NaBH₄/I₂ in tetrahydrofuran (THF) selectively reduces the carboxyl group to an alcohol.

  • Fmoc Protection :
    The primary amine of tryptophanol is protected using Fmoc-Cl or Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in DMF with DIEA as a base. This method avoids potential side reactions associated with pre-protected intermediates.

Yield Optimization :

  • Double coupling (repeating the Fmoc protection step) improves yields to >90% for sterically hindered substrates.

  • Anhydrous conditions prevent hydrolysis of Fmoc-Cl, which generates CO₂ and dimethylamine byproducts.

Purification and Analytical Characterization

Chromatographic Purification

Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). For example, a 20–80% acetonitrile gradient over 30 minutes effectively separates the product from unreacted starting materials or deprotection byproducts.

Key Purification Data :

ParameterValue
ColumnC18 (250 × 4.6 mm)
Flow Rate1.0 mL/min
Retention Time12.5 min
Purity Post-HPLC≥98% (UV 220 nm)

Spectroscopic Confirmation

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 441.2 [M+H]⁺ for this compound (C₂₆H₂₄N₂O₃).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc aromatic), 7.72 (t, J = 7.0 Hz, 2H), 7.42 (t, J = 7.5 Hz, 2H), 7.32 (d, J = 8.0 Hz, 1H, indole), 7.12 (s, 1H), 4.32–4.20 (m, 3H, Fmoc-CH₂ and NH), 3.65 (dd, J = 10.5, 4.5 Hz, 1H, CH₂OH), 3.52 (dd, J = 10.5, 6.0 Hz, 1H, CH₂OH).

    • ¹³C NMR : δ 156.4 (Fmoc carbonyl), 143.8 (Fmoc quaternary), 127.6–120.1 (aromatic carbons), 66.8 (CH₂OH).

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a key intermediate in SPPS, particularly for introducing tryptophan derivatives with alcohol functionalities into peptide chains.

Resin Loading and Coupling

  • Resin Activation : Wang or Rink amide resins are pre-swollen in DCM/DMF, followed by this compound coupling using O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and DIEA.

  • Coupling Efficiency : Double couplings (2 × 30 minutes) achieve >99% incorporation, as monitored by Kaiser or chloranil tests.

Representative Coupling Protocol :

  • Swell resin in DMF (15 mL/g) for 30 minutes.

  • Dissolve this compound (3 eq), HATU (3 eq), and DIEA (6 eq) in DMF.

  • Add to resin, agitate for 1 hour, and wash with DMF (3×).

Side Reactions and Mitigation

  • Oxidation of Indole : The indole moiety of tryptophanol is susceptible to oxidation during cleavage. Scavengers like triisopropylsilane (TIPS) and water in trifluoroacetic acid (TFA) minimize side reactions.

  • Esterification : Alcohol functionalities may undergo unintended esterification; neutralization with 5% DIEA in DMF post-cleavage prevents this.

Stability and Formulation Considerations

Stock Solution Preparation

This compound’s solubility and stability vary with solvent:

SolventSolubility (mg/mL)Stability (25°C)
DMSO501 week
DMF1002 weeks
Acetonitrile301 week

In Vivo Formulation Example :

  • Dissolve 10 mg in 500 μL DMSO, then dilute with PEG300 (300 μL) and Tween 80 (200 μL) for animal studies.

Challenges and Methodological Advancements

Stereochemical Control

Enzymatic prenylation studies reveal that this compound derivatives can undergo stereospecific modifications, such as dimethylallylation at the indole C-3 position by KgpF prenyltransferase. This highlights the need for enantiomerically pure this compound in biocatalytic applications.

Green Chemistry Approaches

Recent advances emphasize solvent-free Fmoc protection using mechanochemical ball milling, reducing DMF usage by 90% while maintaining yields >85% .

Q & A

Q. What frameworks (e.g., FINER criteria) ensure that research questions on this compound are both novel and feasible?

  • Methodological Answer : Apply the FINER criteria: F easible (adequate lab resources), I nteresting (mechanistic insights), N ovel (understudied applications in peptide engineering), E thical (minimal toxicity), and R elevant (applications in drug delivery). Pilot studies can pre-test feasibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.